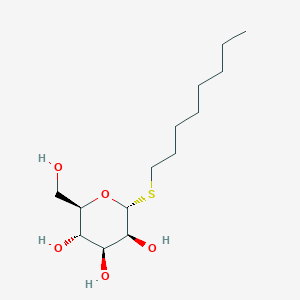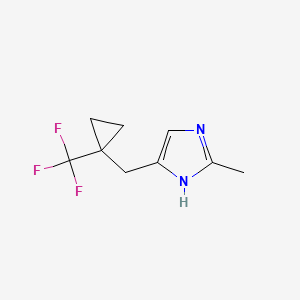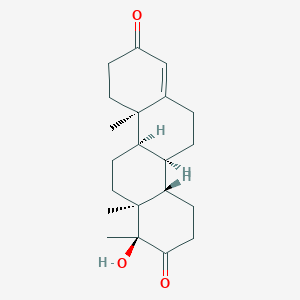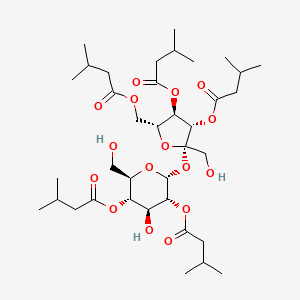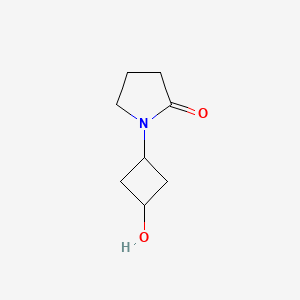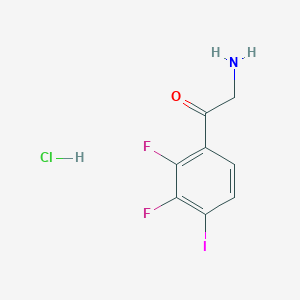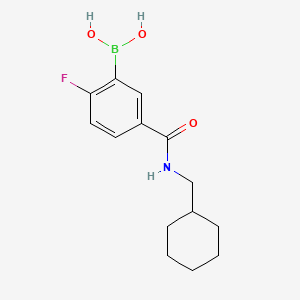
(5-((Cyclohexylmethyl)carbamoyl)-2-fluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-((Cyclohexylmethyl)carbamoyl)-2-fluorophenyl)boronic acid is a boronic acid derivative characterized by the presence of a cyclohexylmethyl carbamoyl group and a fluorophenyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound’s unique structure makes it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Cyclohexylmethyl)carbamoyl)-2-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Boronic Acid Group: This can be achieved through the reaction of an aryl halide with a boron-containing reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Introduction of the Cyclohexylmethyl Carbamoyl Group: This step involves the reaction of the intermediate with cyclohexylmethylamine under appropriate conditions to form the carbamoyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(5-((Cyclohexylmethyl)carbamoyl)-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Palladium-catalyzed cross-coupling reactions with halides or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a wide range of functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(5-((Cyclohexylmethyl)carbamoyl)-2-fluorophenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (5-((Cyclohexylmethyl)carbamoyl)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound’s molecular targets and pathways depend on its specific use, such as binding to active sites in enzymes or interacting with specific receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
Cyclohexylboronic Acid: Lacks the fluorophenyl group but shares the cyclohexyl moiety.
2-Fluorophenylboronic Acid: Similar structure but without the cyclohexylmethyl carbamoyl group.
Uniqueness
(5-((Cyclohexylmethyl)carbamoyl)-2-fluorophenyl)boronic acid is unique due to the combination of its cyclohexylmethyl carbamoyl group and fluorophenyl group, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring selective binding or reactivity.
Eigenschaften
Molekularformel |
C14H19BFNO3 |
|---|---|
Molekulargewicht |
279.12 g/mol |
IUPAC-Name |
[5-(cyclohexylmethylcarbamoyl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C14H19BFNO3/c16-13-7-6-11(8-12(13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h6-8,10,19-20H,1-5,9H2,(H,17,18) |
InChI-Schlüssel |
VRYJPOGKZNVFFH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C(=O)NCC2CCCCC2)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
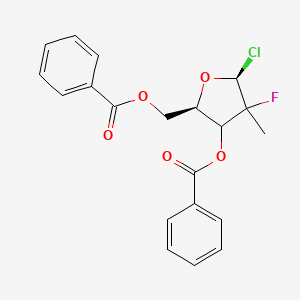
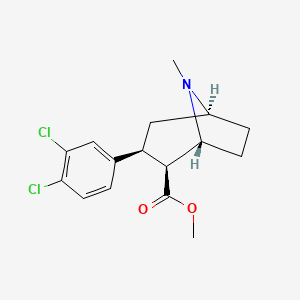

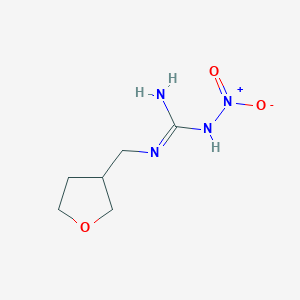
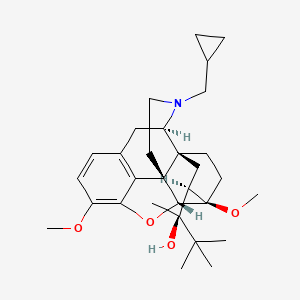
![4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid](/img/structure/B13436286.png)
